REACTION_CXSMILES
|
[CH3:1][CH:2]([CH3:8])[C:3](=O)[CH2:4][C:5]#[N:6].[CH3:9][NH:10][NH2:11]>C(O)(=O)C>[CH3:9][N:10]1[C:5]([NH2:6])=[CH:4][C:3]([CH:2]([CH3:8])[CH3:1])=[N:11]1
|
Name
|
|
Quantity
|
39.58 g
|
Type
|
reactant
|
Smiles
|
CC(C(CC#N)=O)C
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
methylhydrazine
|
Quantity
|
18.05 g
|
Type
|
reactant
|
Smiles
|
CNN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 15°-20° C.
|
Name
|
|
Type
|
|
Smiles
|
CN1N=C(C=C1N)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |